1'-Hydroxytorulene
Description
1'-Hydroxytorulene is a hydroxylated derivative of torulene, a carotenoid pigment produced by microorganisms such as Cystofilobasidium species. These oxidized derivatives are characterized by the addition of hydroxyl groups at specific positions on the torulene backbone, altering their physicochemical properties and biological activities.
Properties
Molecular Formula |
C40H56O |
|---|---|
Molecular Weight |
552.9 g/mol |
IUPAC Name |
(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-2-ol |
InChI |
InChI=1S/C40H56O/c1-32(20-13-22-34(3)23-14-24-35(4)26-16-31-40(9,10)41)18-11-12-19-33(2)21-15-25-36(5)28-29-38-37(6)27-17-30-39(38,7)8/h11-16,18-26,28-29,41H,17,27,30-31H2,1-10H3/b12-11+,20-13+,21-15+,23-14+,26-16+,29-28+,32-18+,33-19+,34-22+,35-24+,36-25+ |
InChI Key |
JLURGIFQNZBRAB-CJXMTMHDSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
| Position of Hydroxylation | Molecular Polarity | Solubility (Theoretical) |
|---|---|---|
| None (Torulene) | Non-polar | Low |
| 16' (16'-Hydroxytorulene) | Moderate polarity | Intermediate |
| 1' (this compound) | Higher polarity | High (predicted) |
Research Findings
- 16'-Hydroxytorulene : Isolated from C. infirmominiatum during spring sap-flows of Betula pendula, this compound’s unique oxidation profile suggests niche-specific biosynthetic pathways in fungi .
- This compound: No direct studies exist; however, positional isomerism in hydroxylated carotenoids (e.g., β-carotene vs. lutein) indicates that even minor structural changes can significantly alter bioactivity.
Data Tables
Table 1: Comparative Analysis of Torulene Derivatives
*IC₅₀ values for 16'-Hydroxytorulene are extrapolated from analogous studies on fungal carotenoids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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